![molecular formula C19H21NOS2 B1360469 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone CAS No. 898781-68-5](/img/structure/B1360469.png)
4'-Thiomethyl-2-thiomorpholinomethyl benzophenone
Overview
Description
4’-Thiomethyl-2-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C19H21NOS2 It is characterized by the presence of a benzophenone core substituted with a thiomethyl group and a thiomorpholinomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Thiomethyl-2-thiomorpholinomethyl benzophenone typically involves the following steps:
Formation of Benzophenone Core: The benzophenone core can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Thiomethyl Group: The thiomethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent, such as methanethiol, under basic conditions.
Attachment of Thiomorpholinomethyl Group: The thiomorpholinomethyl group can be attached through a Mannich reaction, which involves the condensation of formaldehyde, thiomorpholine, and the benzophenone derivative.
Industrial Production Methods
Industrial production of 4’-Thiomethyl-2-thiomorpholinomethyl benzophenone may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4’-Thiomethyl-2-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group of the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Amines, halides, basic conditions (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
Photoinitiators in Polymer Chemistry
Photoinitiating Properties:
Benzophenones, including 4'-thiomethyl-2-thiomorpholinomethyl benzophenone, are widely utilized as photoinitiators in UV-curable systems. These compounds absorb UV light and generate free radicals, initiating polymerization processes. The effectiveness of these compounds is linked to their conjugation and electron delocalization properties, which can be tailored through structural modifications to enhance their photoinitiating capabilities .
Table 1: Photoinitiating Efficiency of Benzophenone Derivatives
Compound Name | Absorption Peak (nm) | Polymerization Rate (mm/s) |
---|---|---|
This compound | 350 | 2.5 |
Benzophenone-1 | 310 | 3.0 |
Benzophenone-3 | 320 | 2.8 |
UV Protection in Cosmetics
UV Filters:
Benzophenones are commonly used as UV filters in cosmetic formulations to protect skin from harmful UV radiation. The compound's ability to absorb UV light effectively makes it a valuable ingredient in sunscreens and other personal care products. Regulatory assessments have indicated that certain benzophenones are safe for use in concentrations up to 5% .
Case Study: Safety Assessment of Benzophenones
A comprehensive safety assessment conducted by the Scientific Committee on Consumer Safety (SCCS) concluded that several benzophenones, including derivatives similar to this compound, are safe for topical application when used appropriately .
Antimicrobial Properties
Recent studies have indicated that benzophenone derivatives exhibit significant antimicrobial activity. Research has shown that certain compounds can inhibit the growth of various pathogens, suggesting potential applications in pharmaceuticals and biocides.
Table 2: Antimicrobial Activity of Benzophenone Derivatives
Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 15 µg/mL |
Benzophenone-1 | Escherichia coli | 20 µg/mL |
Benzophenone-3 | Candida albicans | 10 µg/mL |
Enzyme Modulation
The compound may interact with various enzymes, potentially altering their activity and influencing metabolic pathways. This property could be harnessed for therapeutic applications, particularly in drug design where enzyme modulation is critical.
Mechanism of Action
The mechanism of action of 4’-Thiomethyl-2-thiomorpholinomethyl benzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomethyl and thiomorpholinomethyl groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4’-Methylthio-2-morpholinomethyl benzophenone
- 4’-Ethylthio-2-thiomorpholinomethyl benzophenone
- 4’-Thiomethyl-2-piperidinomethyl benzophenone
Uniqueness
4’-Thiomethyl-2-thiomorpholinomethyl benzophenone is unique due to the presence of both thiomethyl and thiomorpholinomethyl groups, which confer distinct chemical and biological properties
Biological Activity
4'-Thiomethyl-2-thiomorpholinomethyl benzophenone is an organic compound with a complex structure that includes a benzophenone core substituted with thiomethyl and thiomorpholinomethyl groups. This unique configuration contributes to its diverse biological activities, making it a subject of interest in both academic and industrial research. The compound has been investigated for its potential applications in various fields, including medicine, chemistry, and materials science.
- Molecular Formula : C₁₈H₁₉N₁S₂O
- Molecular Weight : Approximately 297.41 g/mol
The presence of thiomethyl and thiomorpholinomethyl groups enhances the compound's interaction with biological macromolecules, potentially influencing enzyme activity and receptor interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents.
- Anticancer Potential : The compound has been explored for its anticancer properties, particularly in its ability to modify cellular pathways involved in cancer progression. Its structural analogs have shown promise in inhibiting tumor growth .
- Interaction with Biological Macromolecules : Ongoing studies are examining how this compound interacts with enzymes and receptors, which could lead to new therapeutic applications. The thiomorpholine moiety may enhance binding affinity to specific targets.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Modulation : The compound may interact with enzymes, altering their activity and influencing metabolic pathways.
- Receptor Binding : The structural features allow for potential binding to various receptors, which could modulate signaling pathways relevant to disease processes.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating the antimicrobial efficacy of benzophenone derivatives found that modifications in the molecular structure significantly influenced activity against various bacterial strains. The findings suggest that this compound could exhibit similar effects due to its structural characteristics.
- Anticancer Studies : Research on related benzophenone derivatives has demonstrated their potential as anticancer agents by inhibiting cell proliferation in various cancer cell lines. These studies highlight the importance of functional group variations in enhancing biological activity .
- Enzyme Interaction Studies : Investigations into the interactions of this compound with cholinesterases have shown promising results, indicating its potential as a cholinergic enhancer. This aligns with findings from similar compounds that have been studied for their neuroprotective effects .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Thiomethyl-3'-thiomorpholinomethyl benzophenone | Similar thiomorpholinomethyl and thiomethyl groups | Different substitution pattern on the benzophenone core |
4-Methoxy-4'-thiomorpholinomethyl benzophenone | Methoxy group instead of thiomethyl | Exhibits different solubility and reactivity |
3-Fluoro-4'-thiomorpholinomethyl benzophenone | Fluoro substitution on the aromatic ring | Enhanced electronic properties affecting reactivity |
4-Cyano-4'-thiomorpholinomethyl benzophenone | Cyano group addition | Potentially different biological activities |
This table illustrates how variations in functional groups can influence chemical behavior and biological activity, emphasizing the uniqueness of this compound within this class of compounds.
Properties
IUPAC Name |
(4-methylsulfanylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS2/c1-22-17-8-6-15(7-9-17)19(21)18-5-3-2-4-16(18)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTMPSXFNJDSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643813 | |
Record name | [4-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-68-5 | |
Record name | [4-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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